Pregabalin

Description

This compound is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics. It is a Depressants substance.

This compound is structurally similar to gamma-aminobutyric acid (GABA) - an inhibitory neurotransmitter. It may be used to manage neuropathic pain, postherpetic neuralgia, and fibromyalgia among other conditions. Although as per the FDA Label the mechanism of action has not been definitively characterized, there is evidence that this compound exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels. This compound is marketed by Pfizer under the trade name Lyrica and Lyrica Cr (extended release). It may have dependence liability if misused but the risk appears to be highest in patients with current or past substance use disorders.

This compound is an inhibitor of neuronal activity used for therapy of painful neuropathy and as an anticonvulsant. Therapy with this compound is not associated with serum aminotransferase elevations, and clinically apparent liver injury from this compound has been reported but appears to be quite rare.

This compound is a 3-isobutyl derivative of gamma-amino butyric acid (GABA) with anti-convulsant, anti-epileptic, anxiolytic, and analgesic activities. Although the exact mechanism of action is unknown, this compound selectively binds to alpha2delta (A2D) subunits of presynaptic voltage-dependent calcium channels (VDCCs) located in the central nervous system (CNS). Binding of this compound to VDCC A2D subunits prevents calcium influx and the subsequent calcium-dependent release of various neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, and substance P, from the presynaptic nerve terminals of hyperexcited neurons; synaptic transmission is inhibited and neuronal excitability is diminished. This compound does not bind directly to GABA-A or GABA-B receptors and does not alter GABA uptake or degradation.

A gamma-aminobutyric acid (GABA) derivative that functions as a CALCIUM CHANNEL BLOCKER and is used as an ANTICONVULSANT as well as an ANTI-ANXIETY AGENT. It is also used as an ANALGESIC in the treatment of NEUROPATHIC PAIN and FIBROMYALGIA.

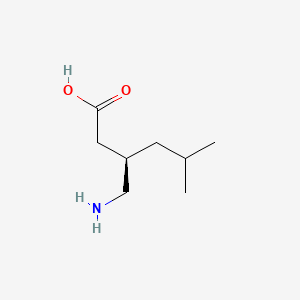

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045950 | |

| Record name | Pregabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pregabalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, Freely soluble in water and both basic and acidic solutions, 1.13e+01 g/L | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pregabalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

148553-50-8 | |

| Record name | Pregabalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148553-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregabalin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pregabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGABALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55JG375S6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pregabalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186-188 °C | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Pregabalin Action on the Voltage-Gated Calcium Channel α2δ Subunit: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregabalin, a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a cornerstone therapy for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic efficacy is not mediated by GABAergic mechanisms but through high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction does not directly block the ion-conducting pore of the channel but rather modulates its function and trafficking, leading to a reduction in the release of excitatory neurotransmitters.[2][3] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning this compound's interaction with the α2δ subunit, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The α2δ Subunit as a Therapeutic Target

Voltage-gated calcium channels are critical for a myriad of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. These channels are heteromultimeric protein complexes, typically composed of a pore-forming α1 subunit and auxiliary β, γ, and α2δ subunits. The α2δ subunit, a heavily glycosylated extracellular protein, plays a crucial role in the proper trafficking and membrane localization of the VGCC complex, as well as in modulating its biophysical properties.[4]

There are four known isoforms of the α2δ subunit (α2δ-1, α2δ-2, α2δ-3, and α2δ-4). This compound exhibits high and selective affinity for the α2δ-1 and α2δ-2 isoforms.[5] Notably, the analgesic and anxiolytic effects of this compound are primarily attributed to its binding to the α2δ-1 subunit.[6][7] In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is upregulated in dorsal root ganglion (DRG) neurons, contributing to neuronal hyperexcitability.[8][9] this compound's mechanism of action is intricately linked to its ability to counteract the consequences of this upregulation.

Molecular Mechanism of this compound-α2δ Interaction

This compound binds to a specific site on the α2δ-1 and α2δ-2 subunits.[5] Cryo-electron microscopy studies have revealed that gabapentinoids, including this compound, bind within the dCache1 domain of the α2δ-1 subunit.[10][11] This binding is thought to induce conformational changes that disrupt the normal function of the α2δ subunit.

The primary consequences of this compound binding to the α2δ subunit are twofold:

-

Modulation of Calcium Channel Trafficking: this compound has been shown to inhibit the anterograde trafficking of α2δ-1 subunits from the dorsal root ganglia to presynaptic terminals in the spinal cord.[8][9] This reduction in the number of functional calcium channels at the presynaptic membrane leads to a decrease in calcium influx upon neuronal depolarization.

-

Allosteric Modulation of Channel Function: While not a direct channel blocker, this compound can allosterically modulate the gating properties of VGCCs.[12] Some studies suggest that this compound alters the intrinsic activation and inactivation properties of CaV2.1 (P/Q-type) channels, further contributing to a reduction in calcium entry.[12][13]

The culmination of these actions is a decrease in the presynaptic release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[3][14][15] This reduction in excitatory neurotransmission is believed to be the primary mechanism underlying the analgesic, anticonvulsant, and anxiolytic effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the binding affinity of this compound, its effects on calcium currents, and its impact on neurotransmitter release.

| Binding Affinity of this compound | |

| Parameter | Value |

| Ki for [³H]-gabapentin displacement by this compound (porcine brain membranes) | 32 nM |

| IC50 for [³H]-gabapentin displacement by this compound (human recombinant α2δ-1) | 89.4 nM |

| IC50 for [³H]-gabapentin displacement by this compound (human recombinant α2δ-2) | 40.5 nM |

| Kd for [³H]-pregabalin binding (rat cortical membranes) | 39 nM |

| Electrophysiological Effects of this compound | |

| Parameter | Value |

| IC50 for inhibition of excitatory postsynaptic currents (EPSCs) | 161.13 µM[12] |

| Maximal block of EPSC amplitude | ~30%[12] |

| Inhibition of Ca2+ current charge density in mouse chromaffin cells | 33.4 ± 2.4%[16] |

| Inhibition of N-type calcium channel currents in rat DRG neurons (at 200 µM) | Significant reduction[17] |

| Effects of this compound on Neurotransmitter Release | |

| Parameter | Value |

| IC50 for inhibition of K+-evoked glutamate release (rat neocortical slices) | 5.3 µM |

| Reduction of MO-induced glutamate release in rat medulla (1 mg/kg, i.p.) | Significant attenuation[3] |

| Attenuation of formalin-induced glutamate release in rat SCDH (100 µg, i.t.) | Significant reduction[14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of pivotal experiments used to elucidate its mechanism of action.

Caption: this compound's mechanism of action at the presynaptic terminal.

Caption: Workflow for a radioligand binding assay to determine this compound's affinity.

Caption: Workflow for whole-cell patch-clamp electrophysiology to measure this compound's effect on calcium currents.

Detailed Experimental Protocols

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol is adapted from methodologies used to determine the binding affinity of this compound for the α2δ subunit.[18]

Objective: To determine the inhibition constant (Ki) of this compound for the α2δ subunit using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin).

Materials:

-

Tissue source: Porcine or rat brain cortex, or cell lines recombinantly expressing human α2δ-1 or α2δ-2.

-

Radioligand: [³H]-pregabalin or [³H]-gabapentin.

-

Unlabeled this compound.

-

Binding buffer: e.g., 10 mM HEPES, pH 7.4.

-

Wash buffer: Cold binding buffer.

-

Glass fiber filters.

-

Scintillation cocktail and vials.

-

Homogenizer, refrigerated centrifuge, filtration apparatus, and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of radioligand and varying concentrations of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled this compound.

-

Determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement

This protocol is a generalized procedure based on techniques used to measure the effect of this compound on voltage-gated calcium currents.[19][20][21][22]

Objective: To measure the effect of this compound on the amplitude and kinetics of calcium currents in isolated neurons or transfected cells.

Materials:

-

Cell preparation: Acutely dissociated neurons (e.g., dorsal root ganglion neurons) or a cell line expressing the desired VGCC subunits.

-

External solution (extracellular): Containing physiological concentrations of ions, including Ca²⁺ or Ba²⁺ as the charge carrier, and blockers of Na⁺ and K⁺ channels (e.g., tetrodotoxin and tetraethylammonium).

-

Internal solution (pipette): Containing a Cs⁺-based solution to block K⁺ channels, a calcium buffer (e.g., EGTA), and ATP/GTP to maintain cell health.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Inverted microscope.

Procedure:

-

Cell Preparation and Pipette Fabrication:

-

Prepare a single-cell suspension of the desired neurons or cells.

-

Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Establishing a Whole-Cell Recording:

-

Position the micropipette near a target cell and apply slight positive pressure.

-

Form a high-resistance seal (giga-ohm seal) between the pipette tip and the cell membrane by applying gentle suction.

-

Rupture the membrane patch within the pipette tip by applying a brief pulse of stronger suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential where most VGCCs are closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to elicit calcium currents.

-

Record the baseline calcium currents.

-

Perfuse the cell with the external solution containing this compound at a known concentration.

-

After a stable effect is observed, record the calcium currents again in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium currents before and after this compound application.

-

Calculate the percentage of inhibition of the calcium current by this compound.

-

Construct a dose-response curve by applying different concentrations of this compound and calculate the IC50 value.

-

In Vivo Microdialysis for Neurotransmitter Release

This protocol is a generalized workflow for measuring the effect of this compound on neurotransmitter release in a specific brain region of a freely moving animal.[23][24][25][26][27]

Objective: To measure the extracellular concentration of neurotransmitters (e.g., glutamate) in a specific brain region following the administration of this compound.

Materials:

-

Laboratory animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Fraction collector.

-

Analytical system for neurotransmitter quantification (e.g., HPLC with fluorescence or mass spectrometry detection).

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration (e.g., intraperitoneal injection).

Procedure:

-

Surgical Implantation of the Microdialysis Probe:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals.

-

Administer this compound to the animal.

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the concentration of the neurotransmitter of interest in the collected dialysate fractions using a sensitive analytical technique like HPLC.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

-

Compare the neurotransmitter levels before and after this compound administration to determine the effect of the drug on neurotransmitter release.

-

Immunocytochemistry for α2δ-1 Subunit Trafficking

This protocol provides a general outline for visualizing the effect of this compound on the subcellular localization of the α2δ-1 subunit.[9][28][29][30]

Objective: To qualitatively or quantitatively assess changes in the plasma membrane expression and subcellular distribution of the α2δ-1 subunit in cultured neurons treated with this compound.

Materials:

-

Cultured neurons (e.g., dorsal root ganglion neurons).

-

This compound.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

-

Blocking solution (e.g., PBS with 5% normal goat serum).

-

Primary antibody against the α2δ-1 subunit.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment:

-

Culture neurons on coverslips.

-

Treat the cells with this compound or a vehicle control for a specified duration.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer (for intracellular targets). For surface staining, this step is omitted.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary antibody against α2δ-1.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash to remove unbound secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the fluorescence using a fluorescence microscope.

-

Capture images and analyze the intensity and localization of the α2δ-1 staining to assess changes in its trafficking and membrane expression.

-

Conclusion

The therapeutic effects of this compound are unequivocally linked to its high-affinity interaction with the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. The core mechanism involves a multifaceted approach that includes the inhibition of α2δ-1 subunit trafficking to the presynaptic membrane and allosteric modulation of channel function. These actions synergistically reduce presynaptic calcium influx and, consequently, the release of excitatory neurotransmitters in hyperexcited neurons. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuances of this compound's mechanism of action and to explore the development of novel therapeutics targeting the α2δ subunit for the treatment of a range of neurological and psychiatric disorders.

References

- 1. ClinPGx [clinpgx.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Systemic this compound Attenuates Sensorimotor Responses and Medullary Glutamate Release in Inflammatory Tooth Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRANSCRIPTIONAL UPREGULATION OF α2δ-1 ELEVATES ARTERIAL SMOOTH MUSCLE CELL CAV1.2 CHANNEL SURFACE EXPRESSION AND CEREBROVASCULAR CONSTRICTION IN GENETIC HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The increased trafficking of the calcium channel subunit alpha2delta-1 to presynaptic terminals in neuropathic pain is inhibited by the alpha2delta ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of ca(v)2.1 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evidence that this compound reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual effects of gabapentin and this compound on glutamate release at rat entorhinal synapses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 22. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 27. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. docs.abcam.com [docs.abcam.com]

- 29. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 30. Protocol to visualize ion channel trafficking in acutely isolated rodent neurons using live-cell immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Pregabalin in Modulating Neurotransmitter Release

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pregabalin is a therapeutic agent with established efficacy in treating neuropathic pain, epilepsy, and generalized anxiety disorder. Its primary mechanism of action is the modulation of neurotransmitter release, a process initiated by its highly specific binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction does not directly block the ion-conducting pore of the channel but rather reduces depolarization-induced calcium influx at presynaptic nerve terminals. The consequence of this attenuated calcium entry is a significant reduction in the release of several key excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Targeting the α2-δ Subunit

This compound, a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), exerts its effects not through interaction with GABA receptors, but by binding with high affinity to the α2-δ auxiliary subunit of presynaptic VGCCs.[1][2] This binding is highly specific to the α2-δ type 1 and type 2 subunits.[3][4]

The binding of this compound to the α2-δ subunit leads to a cascade of events that ultimately dampens neuronal excitability:

-

Binding to α2-δ: this compound selectively binds to the α2-δ protein, which is crucial for the proper trafficking and function of the pore-forming α1 subunit of VGCCs.[5][6]

-

Modulation of Calcium Channel Trafficking: Evidence suggests that this compound inhibits the anterograde trafficking of α2-δ-containing calcium channels from the dorsal root ganglion (DRG) to presynaptic terminals in the spinal cord.[7][8] This chronic effect reduces the number of functional calcium channels at the presynaptic membrane.[1][9]

-

Reduced Calcium Influx: By modulating channel function and cell surface expression, this compound reduces the influx of calcium (Ca2+) into the presynaptic neuron upon arrival of an action potential.[10][11]

-

Decreased Neurotransmitter Release: The influx of Ca2+ is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By limiting Ca2+ entry, this compound effectively decreases the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P from hyperexcited neurons.[12][13]

This reduction in excitatory neurotransmission is the cornerstone of this compound's therapeutic effects in conditions characterized by neuronal hyperexcitability.[14][15]

Quantitative Data on this compound's Effects

The interaction of this compound with its target and its subsequent effect on neurotransmitter release have been quantified in various experimental models.

Table 1: Binding Affinity of this compound

| Ligand | Target Subunit | Preparation | Ki (nM) | Reference |

| [3H]-Pregabalin | α2δ-1 | Recombinant Human | 38 ± 5 | [4] |

| [3H]-Pregabalin | α2δ-2 | Recombinant Human | 86 ± 12 | [4] |

Table 2: Functional Inhibition of Neurotransmitter Release and Synaptic Transmission

| Experimental Model | Measured Effect | This compound Concentration | % Inhibition / Effect | Reference |

| Rat Neocortical Slices | K+-evoked Glutamate Release | 10 µM | 54% | [16] |

| Rat Neocortical Slices | K+-evoked Glutamate Release | 100 µM | 78% | [16] |

| Mouse MNTB Synapse | EPSC Amplitude | 500 µM | ~30% | [17][18] |

| Mouse MNTB Synapse | Presynaptic Ca2+ Current | 500 µM | ~30% | [17] |

| Cultured Hippocampal Neurons | Synaptic Vesicle Release (GABAergic) | 100 µM | 13% | [19] |

| Cultured Hippocampal Neurons | Synaptic Vesicle Release (Non-GABAergic) | 100 µM | 12% | [19] |

MNTB: Medial Nucleus of the Trapezoid Body; EPSC: Excitatory Postsynaptic Current

The IC50 value for the concentration-dependent inhibition of K+-evoked glutamate release in rat neocortical slices was determined to be 5.3 µM.[16]

Key Experimental Protocols

The quantitative data presented above are derived from sophisticated experimental procedures. Below are detailed methodologies for key assays used to elucidate this compound's mechanism of action.

Protocol for Synaptosome Preparation and Neurotransmitter Release Assay

This protocol is used to isolate presynaptic terminals (synaptosomes) and measure the effect of compounds on depolarization-induced neurotransmitter release. This is a synthesized protocol based on common practices.[20][21][22]

Objective: To measure K+-evoked glutamate release from isolated nerve terminals and assess the inhibitory effect of this compound.

Materials:

-

Rodent brain tissue (e.g., cortex, hippocampus)

-

Homogenization Buffer (e.g., 320 mM sucrose, 5 mM HEPES, pH 7.4)

-

Percoll or Sucrose Gradients

-

Artificial Cerebrospinal Fluid (aCSF)

-

High Potassium (K+) aCSF (depolarizing solution)

-

This compound stock solution

-

Glutamate detection system (e.g., enzyme-based microelectrode array, HPLC with fluorescence detection)

Methodology:

-

Tissue Homogenization:

-

Euthanize the animal and rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-12 gentle strokes).[20]

-

-

Fractionation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

-

Collect the supernatant (S1) and centrifuge at 15,000-20,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.[21]

-

-

Purification (Optional but Recommended):

-

Resuspend the P2 pellet in Homogenization Buffer.

-

Layer the suspension onto a discontinuous sucrose or Percoll density gradient (e.g., layers of 0.8 M and 1.2 M sucrose).[21]

-

Centrifuge at ~50,000 x g for 60-90 minutes at 4°C.

-

Collect the synaptosome fraction from the interface between the sucrose layers.

-

-

Neurotransmitter Release Assay:

-

Resuspend the purified synaptosomes in aCSF and pre-incubate at 37°C.

-

Divide the preparation into control and experimental groups (e.g., vehicle vs. various concentrations of this compound). Incubate for a specified time.

-

Stimulate neurotransmitter release by adding high K+ aCSF.

-

Collect the supernatant at specific time points.

-

Measure the glutamate concentration in the supernatant using a suitable detection method.[16]

-

-

Data Analysis:

-

Calculate the percentage inhibition of K+-evoked glutamate release by this compound compared to the vehicle control.

-

Plot a concentration-response curve to determine the IC50.

-

Protocol for In Vivo Microdialysis

This protocol allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain in freely moving animals, providing a more physiologically relevant context.[13][23][24][25][26]

Objective: To measure the effect of systemically administered this compound on glutamate release in a specific brain region (e.g., spinal cord dorsal horn) in response to a noxious stimulus.

Materials:

-

Live rodent model (e.g., rat with induced neuropathic pain)

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Perfusion pump

-

Fraction collector

-

Ringer's solution or aCSF for perfusion

-

This compound for systemic administration (e.g., intraperitoneal injection)

-

Noxious stimulus agent (e.g., formalin)

-

Neurotransmitter analysis system (e.g., HPLC)

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain or spinal cord region of interest.

-

Allow the animal to recover for several days.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to a perfusion pump and a fraction collector.

-

Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

-

Basal Level Collection:

-

Allow the system to equilibrate for 1-2 hours.

-

Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish basal neurotransmitter levels.

-

-

Drug Administration and Stimulation:

-

Administer this compound or vehicle systemically (e.g., i.p. injection).

-

After a set time, induce neurotransmitter release with a noxious stimulus (e.g., subcutaneous formalin injection in the hind paw).[13]

-

Continue collecting dialysate fractions throughout the post-stimulation period.

-

-

Sample Analysis:

-

Analyze the concentration of glutamate (and other neurotransmitters like aspartate) in each dialysate fraction using a highly sensitive method like HPLC.[13]

-

-

Data Analysis:

-

Express post-stimulus neurotransmitter concentrations as a percentage of the basal levels.

-

Compare the stimulus-evoked release profile between the this compound-treated and vehicle-treated groups to determine the extent of inhibition.

-

Conclusion

This compound's therapeutic efficacy is fundamentally linked to its role as a modulator of neurotransmitter release. By specifically targeting the α2-δ subunit of voltage-gated calcium channels, it curtails the excessive release of excitatory neurotransmitters that drives the pathophysiology of neuropathic pain, seizures, and anxiety. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the nuanced molecular pharmacology of this compound and related α2-δ ligands. This detailed knowledge is critical for the ongoing development of next-generation therapeutics targeting neuronal hyperexcitability.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Calcium channel alpha2-delta type 1 subunit is the major binding protein for this compound in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. pnas.org [pnas.org]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. Evidence that this compound reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. researchgate.net [researchgate.net]

- 16. Amperometric Measurement of Glutamate Release Modulation by Gabapentin and this compound in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of ca(v)2.1 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Brain microdialysis and PK/PD correlation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid: A Technical Guide

Introduction

(S)-3-(aminomethyl)-5-methylhexanoic acid, widely known as pregabalin, is a potent anticonvulsant, analgesic, and anxiolytic agent. This technical guide provides a comprehensive overview of its discovery and the various synthetic routes developed for its enantioselective production, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

This compound was first synthesized in 1990 by the medicinal chemist Richard Bruce Silverman at Northwestern University.[1] The initial research, which began in 1988, was aimed at developing inhibitors of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT) to increase the concentration of the inhibitory neurotransmitter GABA in the brain for the potential treatment of epilepsy.[2] A series of GABA analogues were synthesized, and upon testing, this compound emerged as a promising anticonvulsant.[1][3]

Interestingly, the initial hypothesis that this compound's therapeutic effects were mediated by the activation of L-glutamic acid decarboxylase (GAD) and subsequent increase in GABA levels was later found to be incorrect.[1] The actual mechanism of action was discovered to be its binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[1]

The development of this compound was a collaborative effort. Following its discovery at Northwestern University, which was supported by public funding, the compound was licensed to Parke-Davis Pharmaceuticals in 1990 for further development.[3][4][5] After extensive preclinical and clinical studies, this compound received its first approvals in 2004 in the European Union and the United States for the treatment of epilepsy, diabetic neuropathic pain, and postherpetic neuralgia.[1] It was subsequently marketed by Pfizer under the brand name Lyrica.

Synthetic Methodologies

The therapeutic activity of this compound resides exclusively in the (S)-enantiomer. Consequently, the development of efficient and stereoselective synthetic routes has been a major focus of chemical research. Various strategies have been successfully employed, ranging from classical resolution to asymmetric catalysis.

Classical Resolution via Diastereomeric Salt Formation

One of the earliest and most industrially applied methods for obtaining enantiomerically pure (S)-pregabalin involves the resolution of a racemic intermediate. A common approach utilizes the resolution of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.

Experimental Protocol:

-

Synthesis of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid: Isovaleraldehyde is condensed with an alkyl cyanoacetate, followed by reaction with a dialkyl malonate to form 3-isobutylglutaric acid. The corresponding anhydride is then formed and reacted with ammonia to yield racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.[6]

-

Resolution: The racemic acid is treated with a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, in a suitable solvent. This forms a pair of diastereomeric salts, one of which selectively crystallizes from the solution.

-

Isolation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid: The crystallized diastereomeric salt is isolated and treated with an acid to liberate the (R)-enantiomer of the carbamoyl acid.[6]

-

Hofmann Rearrangement: The purified (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is then subjected to a Hofmann rearrangement to furnish the desired (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (this compound).[6]

Quantitative Data:

| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Overall Process | Resolution with (S)-(+)-mandelic acid | 25-29% | >99% | [7] |

Logical Relationship Diagram:

Asymmetric Hydrogenation

A highly efficient and atom-economical approach to (S)-pregabalin involves the asymmetric hydrogenation of a prochiral olefin. This method utilizes chiral transition metal catalysts to introduce the desired stereocenter with high enantioselectivity.

Experimental Protocol:

-

Preparation of the Substrate: A suitable prochiral substrate, such as a 3-cyano-5-methylhex-3-enoic acid salt, is synthesized.

-

Asymmetric Hydrogenation: The substrate is hydrogenated in the presence of a chiral rhodium catalyst, for example, one bearing the Me-DuPHOS ligand. The reaction is typically carried out under a hydrogen atmosphere in a polar solvent like methanol.[3][7][8]

-

Reduction of the Nitrile: The resulting (S)-3-cyano-5-methylhexanoate is then subjected to reduction of the nitrile group, often using a heterogeneous catalyst such as sponge nickel, to yield (S)-pregabalin.[3][7]

Quantitative Data:

| Step | Catalyst | Substrate to Catalyst Ratio (mol/mol) | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | [(R,R)-(Me-DuPHOS)Rh(COD)]BF4 | 2700/1 | - | 97.7% | [3] |

| Nitrile Reduction | Sponge Nickel | - | 61% (over two steps) | 99.8% | [7] |

Experimental Workflow Diagram:

References

- 1. Enantioselective formal synthesis of this compound with bifunctional acid/base organocatalysts [open.metu.edu.tr]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. research.aalto.fi [research.aalto.fi]

- 6. CN104193635A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of GABA: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. However, the therapeutic application of GABA itself is limited by its inability to effectively cross the blood-brain barrier. This has led to the development of a class of drugs known as GABA analogs, which are structurally similar to GABA but possess improved pharmacokinetic properties allowing for central nervous system activity. This technical guide provides an in-depth overview of the core structural analogs of GABA, their mechanisms of action, therapeutic applications, and the experimental methodologies used to characterize them. Quantitative data on binding affinities and clinical efficacy are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a comprehensive understanding of this important class of therapeutic agents.

Introduction to GABA and its Analogs

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS).[1] Its primary function is to reduce neuronal excitability throughout the nervous system.[2] A deficiency in GABAergic signaling has been associated with a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3][4] Despite its clear therapeutic potential, the direct administration of GABA is ineffective for treating CNS disorders due to its limited ability to cross the blood-brain barrier.[3]

To overcome this limitation, medicinal chemists have developed structural analogs of GABA. These molecules are designed to mimic the structure of GABA, allowing them to interact with components of the GABAergic system or other related neural pathways, while possessing physicochemical properties that facilitate their transport into the CNS.[5] This guide will focus on some of the most clinically significant GABA analogs: gabapentin, pregabalin, baclofen, and phenibut.

Key Structural Analogs of GABA and Their Mechanisms of Action

The therapeutic effects of GABA analogs are mediated through diverse mechanisms, often not by directly acting on GABA receptors as their name might imply.

Gabapentin and this compound (Gabapentinoids)

Gabapentin and this compound are two of the most widely prescribed GABA analogs.[6] Despite their structural resemblance to GABA, they do not bind to GABA-A or GABA-B receptors.[7] Instead, their primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[7][8] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[7]

Baclofen

Baclofen is a derivative of GABA that acts as a selective agonist for the GABA-B receptor.[9][10] GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels.[10] This results in a hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters.[8] Baclofen's primary therapeutic use is as a muscle relaxant for the treatment of spasticity.[11]

Phenibut

Phenibut is a neuropsychotropic drug that acts as a GABA-B receptor agonist, similar to baclofen.[12][13] It is also known to bind to the α2δ subunit of VGCCs, although with lower affinity than gabapentin and this compound.[12] This dual mechanism of action may contribute to its anxiolytic and nootropic effects.[13][14]

Quantitative Data on Receptor Binding and Efficacy

The therapeutic potential and pharmacological profile of GABA analogs can be quantitatively assessed through their binding affinities to their respective molecular targets and their efficacy in clinical trials.

Receptor Binding Affinities

The binding affinity of a drug for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| GABA Analog | Target | Binding Affinity (Ki or IC50) | Species/Tissue | Reference |

| Gabapentin | α2δ subunit of VGCCs | Ki: 0.05 μM | Rat Brain | [15] |

| This compound | α2δ-1 subunit of VGCCs | Ki: 32 nM | Human Recombinant | [16] |

| α2δ-1 subunit of VGCCs | 6-fold higher than gabapentin | N/A | [16] | |

| Baclofen | GABA-B Receptor | IC50: 0.13 μM (for (-)-baclofen) | Rat Brain | [17] |

| GABA-B Receptor | Ki: 10.3 ± 2.8 μM | N/A | [18] | |

| Phenibut | GABA-B Receptor | 30- to 68-fold lower than baclofen | Rat Brain | [12][19] |

| α2δ subunit of VGCCs | Ki: 23 μM (for (R)-phenibut) | Rat Brain | [12] | |

| α2δ subunit of VGCCs | Ki: 39 μM (for (S)-phenibut) | Rat Brain | [12] |

Clinical Efficacy Data

The therapeutic efficacy of GABA analogs has been demonstrated in numerous clinical trials for a variety of conditions.

| GABA Analog | Indication | Key Efficacy Outcome | Reference |

| Gabapentin | Neuropathic Pain | 21% reduction in average daily pain score vs 14% for placebo. | [13] |

| Neuropathic Pain | 38% of patients had at least 50% pain relief with gabapentin vs 23% with placebo in diabetic neuropathy. | [20] | |

| This compound | Fibromyalgia | Significant reduction in average pain severity (-0.93 on a 0-10 scale) vs placebo. | [7] |

| Fibromyalgia | 29% of patients had ≥50% improvement in pain vs 13% for placebo. | [7] | |

| Neuropathic Pain | Doses of 300-600 mg/day showed significantly greater improvement in mean pain scores than placebo. | [21] | |

| Baclofen | Spasticity in Multiple Sclerosis | Effective in reducing muscle spasms and improving muscle movement. | [11] |

Experimental Protocols

The characterization and development of GABA analogs rely on a variety of standardized experimental protocols.

Synthesis of GABA Analogs

The synthesis of GABA analogs often involves multi-step chemical reactions. A general workflow for the synthesis of a β-substituted GABA analog like baclofen is outlined below.

Detailed Methodology for Baclofen Synthesis (Example):

-

Aldol Condensation: p-Chlorobenzaldehyde is condensed with nitromethane in the presence of a base (e.g., ammonium acetate in glacial acetic acid) to form β-(4-chlorophenyl)-β-nitrostyrene.[15]

-

Michael Addition: The resulting β-nitrostyrene derivative undergoes a Michael addition with a malonic ester derivative.[15]

-

Reduction and Decarboxylation: The nitro group is then reduced to an amino group using a reducing agent such as Raney nickel or tin and hydrochloric acid. Subsequent hydrolysis and decarboxylation yield baclofen.[15]

Electrophysiological Recordings

Patch-clamp electrophysiology is a key technique to study the effects of GABA analogs on ion channel function.

Whole-Cell Patch-Clamp Protocol for GABA-A Receptors:

-

Cell Preparation: Culture cells expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution containing ions that mimic the intracellular environment.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, allowing for electrical access to the entire cell.

-

Recording: Clamp the cell membrane at a specific holding potential (e.g., -70 mV) and record the currents elicited by the application of GABA or GABA analogs.[22][23]

Behavioral Assays in Animal Models

Animal models are essential for evaluating the in vivo therapeutic potential of GABA analogs for conditions like anxiety and depression.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior:

-

Apparatus: A plus-shaped maze elevated above the ground with two open arms and two enclosed arms.[12]

-

Procedure: Place a rodent at the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).[1][11]

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms.[16][24]

-

Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[16][24]

Forced Swim Test (FST) for Depressive-Like Behavior:

-

Apparatus: A cylinder filled with water from which the animal cannot escape.[25]

-

Procedure: Place a rodent in the water for a set period (e.g., 6 minutes).[26]

-

Data Collection: Record the duration of immobility (floating).[27]

-

Interpretation: Antidepressant compounds typically decrease the duration of immobility.[27][28]

Signaling Pathways

Understanding the signaling pathways modulated by GABA analogs is crucial for drug development and identifying new therapeutic targets.

GABAergic Synapse

The fundamental unit of GABAergic signaling is the synapse, where GABA is released from a presynaptic terminal and binds to postsynaptic receptors.

Conclusion

Structural analogs of GABA represent a significant advancement in the treatment of a range of neurological and psychiatric disorders. Their diverse mechanisms of action, from modulating voltage-gated calcium channels to acting as GABA-B receptor agonists, provide multiple avenues for therapeutic intervention. The continued investigation of these compounds, utilizing the experimental protocols and understanding of the signaling pathways outlined in this guide, will undoubtedly lead to the development of novel and more effective therapies for conditions associated with neuronal hyperexcitability. The quantitative data presented herein offers a valuable resource for the direct comparison of these important therapeutic agents, aiding in the rational design of future drug discovery efforts.

References

- 1. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 2. One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. This compound for the treatment of fibromyalgia syndrome: results of a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. brieflands.com [brieflands.com]

- 16. protocols.io [protocols.io]

- 17. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jneurosci.org [jneurosci.org]

- 19. Phenibut - Wikipedia [en.wikipedia.org]

- 20. cochranelibrary.com [cochranelibrary.com]

- 21. ajchem-b.com [ajchem-b.com]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 24. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 27. researchgate.net [researchgate.net]

- 28. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Pregabalin's Interaction with Voltage-Gated Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive analysis of the molecular mechanism of pregabalin, focusing on its interaction with voltage-gated calcium channels (VGCCs). It synthesizes key quantitative data, details established experimental protocols for studying this interaction, and presents visual representations of the underlying pathways and methodologies.

Core Mechanism of Action: Targeting the α2-δ Subunit

This compound exerts its therapeutic effects, including analgesic, anxiolytic, and anticonvulsant activities, through a primary, high-affinity interaction with the α2-δ subunit of voltage-gated calcium channels.[1][2][3][4][5][6] This binding is highly specific; this compound does not significantly interact with 38 other common receptors and ion channels, nor does it bind to GABA-A or GABA-B receptors despite its structural similarity to γ-aminobutyric acid (GABA).[3][7] The α2-δ subunit itself is an auxiliary protein that modulates the trafficking and function of the pore-forming α1 subunit of VGCCs.[8]

The binding of this compound to the α2-δ subunit, particularly the α2-δ-1 and α2-δ-2 isoforms, is crucial for its pharmacological activity.[3][9][10][11] This interaction is thought to induce a conformational change in the α2-δ protein, which in turn leads to a reduction in calcium influx through the VGCCs at presynaptic nerve terminals.[12][13] The diminished calcium entry subsequently curtails the release of several excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide.[12][13][14][15] This modulation of neurotransmitter release is believed to be the cornerstone of this compound's efficacy in treating conditions characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy.[4][6][12]

Studies using mutant mice with a single-point mutation in the α2-δ-1 subunit (R217A) have conclusively demonstrated the necessity of this binding for this compound's analgesic effects.[9][11] In these mice, the binding affinity of this compound is significantly reduced, and its analgesic efficacy is lost.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the binding affinity of this compound and its functional impact on neuronal activity.

Table 1: Binding Affinity of this compound for α2-δ Subunits

| Radioligand | Preparation | α2-δ Subunit Type | Ki (nM) | IC50 (µM) | Reference |

| [3H]Gabapentin | Pig brain membranes | Not specified | [1][5] | ||

| [3H]this compound | Recombinant human | α2-δ-1 | 38 ± 5 | [3] | |

| [3H]this compound | Recombinant human | α2-δ-2 | 59 ± 9 | [3] | |

| [3H]this compound | Porcine cerebral cortex | Not specified | 85 ± 14 | [3] | |

| Not Specified | Rat neocortical slices | Not specified | 11.8 (for inhibition of K+-evoked [3H]norepinephrine release) | [16] |

Table 2: Functional Effects of this compound on Calcium Currents and Neurotransmitter Release

| Experimental Model | This compound Concentration | Effect | Magnitude of Effect | Reference |

| Cultured rat DRG neurons | 200 µM | Inhibition of N-type calcium channel currents | Significant inhibition | [17] |

| Mouse calyx of Held synapses | 500 µM | Reduction of Cav2.1 channel-mediated currents | Significant decrease | [7] |

| Mouse calyx of Held synapses | 500 µM | Reduction of excitatory postsynaptic current (EPSC) amplitude | ~30% reduction | [7] |

| Cultured hippocampal neurons | Therapeutically relevant concentrations | Reduction in synaptic vesicle release | Slight but significant reduction | [18] |

| Rat neocortical slices | 1 - 100 µM | Inhibition of K+-evoked [3H]norepinephrine release | Concentration-dependent inhibition | [16] |

Key Experimental Protocols

The following sections detail the methodologies for two fundamental experiments used to characterize the interaction of this compound with VGCCs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the α2-δ subunit.

Objective: To quantify the affinity (Ki) of a test compound (this compound) for a specific receptor (α2-δ subunit) by measuring the displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenized tissue (e.g., porcine brain cortex) or cells expressing the α2-δ subunit.[1][19]

-

Radioligand: [3H]Gabapentin or [3H]this compound.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[19]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum harvester.[19]

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and protein concentration is determined.[19]

-

Incubation: In a 96-well plate, the membrane preparation is incubated with the radioligand at a fixed concentration and varying concentrations of this compound.[19] Total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand) are also measured.[20]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[19]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.[19]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[19]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[19]

Patch-Clamp Electrophysiology

This technique is employed to directly measure the effect of this compound on the ion currents flowing through VGCCs.

Objective: To measure changes in whole-cell calcium currents in response to this compound application.

Materials:

-

Cells: Neurons (e.g., dorsal root ganglion neurons) or cell lines expressing the VGCC of interest.[17][21]

-

Patch Pipettes: Glass micropipettes with a tip diameter of ~1-2 µm.

-

Internal Solution: A solution mimicking the intracellular ionic composition, filling the patch pipette.

-

External Solution: A solution mimicking the extracellular environment, bathing the cells.

-

Patch-Clamp Amplifier and Digitizer: For voltage control and current recording.

-

Microscope and Micromanipulator: For visualizing and positioning the patch pipette.

-

This compound Solution: To be perfused onto the cell.

Procedure:

-

Cell Preparation: Cells are plated on a coverslip and placed in a recording chamber with the external solution.

-

Pipette Positioning: Under a microscope, a patch pipette filled with the internal solution is brought into close proximity to the cell membrane using a micromanipulator.

-

Giga-seal Formation: Gentle suction is applied to the pipette to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[21]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, establishing electrical access to the entire cell.[21]

-

Voltage Clamp: The membrane potential is held at a specific voltage (holding potential, e.g., -90 mV) by the amplifier. Depolarizing voltage steps are then applied to activate the VGCCs.[22]

-

Current Recording: The resulting inward calcium currents are recorded before, during, and after the application of this compound to the external solution.

-

Data Analysis: The amplitude and kinetics of the calcium currents are analyzed to determine the effect of this compound (e.g., percentage of current inhibition, changes in current-voltage relationship).[17]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Caption: this compound's signaling pathway at the presynaptic terminal.

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. Structure-activity relationships of this compound and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology and mechanism of action of this compound: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Elucidating the Mechanism of Action of this compound | Semantic Scholar [semanticscholar.org]

- 11. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound as a Pain Therapeutic: Beyond Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. Stimulus-dependent modulation of [(3)H]norepinephrine release from rat neocortical slices by gabapentin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] this compound Reduces the Release of Synaptic Vesicles from Cultured Hippocampal Neurons | Semantic Scholar [semanticscholar.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. brieflands.com [brieflands.com]

- 21. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 22. researchgate.net [researchgate.net]

Preclinical Evidence for Pregabalin's Analgesic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the analgesic properties of pregabalin. The document summarizes quantitative data from key animal studies, details the experimental protocols used to generate this data, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound's primary mechanism of action involves its high-affinity binding to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3][4] This binding is crucial for its analgesic effects. In pathological pain states, there is an upregulation and increased trafficking of the α2-δ-1 subunit in dorsal root ganglion (DRG) neurons and the spinal cord, which contributes to neuronal hyperexcitability and pain hypersensitivity. This compound binding to the α2-δ subunit reduces the influx of calcium into presynaptic nerve terminals.[1][3] This, in turn, modulates the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby dampening neuronal excitability and reducing pain signaling.[1][4]

Signaling Pathways

The analgesic effect of this compound is primarily initiated by its interaction with the α2-δ subunit of VGCCs. The subsequent reduction in neurotransmitter release leads to a decrease in neuronal hyperexcitability. Further research suggests that this compound's effects may also involve other downstream signaling cascades.

Figure 1: this compound's Primary Mechanism of Action.

Recent studies suggest that this compound's analgesic effects may extend beyond its primary action on VGCCs, potentially involving pathways like the PKCε/TRPV1 and interactions with Hdac2/Inpp5f, which could modulate inflammatory processes and neuronal sensitization.

Figure 2: this compound's Potential Downstream Pathways.

Quantitative Data from Preclinical Models

The analgesic efficacy of this compound has been demonstrated across a variety of animal models of pain. The following tables summarize the quantitative data from key studies, focusing on models of neuropathic and cancer-related pain.

Table 1: Efficacy of this compound in Rat Models of Neuropathic Pain (Mechanical Allodynia)

| Animal Model | Route of Administration | Dose (mg/kg) | Outcome Measure | Result (Paw Withdrawal Threshold in g) |

| Spinal Nerve Ligation (SNL) | Intraperitoneal (i.p.) | 30 | von Frey Test | Increased from ~2.5 g (vehicle) to ~10 g |

| Intrathecal (i.t.) | 0.01 - 100 µg | von Frey Test | Dose-dependent increase | |

| Oral (p.o.) | 30 | von Frey Test | Significant increase, reversing allodynia | |

| Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | 3 - 30 | von Frey Test | Dose-dependent increase |

| Oral (p.o.) | 3 | von Frey Test | Significant increase | |

| Diabetic Neuropathy (STZ-induced) | Oral (p.o.) | 30 | von Frey Test | Significantly increased from diabetic control |

| Vincristine-Induced Neuropathy | Intraperitoneal (i.p.) | 10, 30 | von Frey Test | Dose-dependent increase in withdrawal threshold |

Table 2: Efficacy of this compound in Rat Models of Neuropathic and Cancer Pain (Thermal Hyperalgesia)